[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid

Catalog No.
S8151260
CAS No.
M.F
C8H16N2O2
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic ac...

Product Name

[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid

IUPAC Name

2-[(1-methylpyrrolidin-3-yl)methylamino]acetic acid

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C8H16N2O2/c1-10-3-2-7(6-10)4-9-5-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)

InChI Key

OKRUVGJHLNDFAK-UHFFFAOYSA-N

SMILES

CN1CCC(C1)CNCC(=O)O

Canonical SMILES

CN1CCC(C1)CNCC(=O)O
  • Availability: While some chemical suppliers offer this compound, there is a lack of scientific literature exploring its properties or potential uses [].
  • Limited Data: The absence of data on its biological activity, interaction with enzymes or receptors, or potential for drug development makes it difficult to assess its research applications.
  • Analogue Design: The structure shares similarities with known biologically active molecules. Researchers might explore its potential as a scaffold for designing new drugs by modifying different functional groups [].
  • Target Specificity: The presence of the pyrrolidine ring and the amino acid moiety suggests a possibility for interaction with specific biological targets. Further research would be needed to identify these targets and assess the molecule's potency and selectivity [].

[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a chemical compound characterized by its unique structural features, including a pyrrolidine ring and an amino acid moiety. The molecular formula is C8H16N2O2C_8H_{16}N_2O_2 with a molecular weight of approximately 172.23 g/mol. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its structural similarity to naturally occurring amino acids and its ability to interact with biological systems.

The reactions involving [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid primarily include:

  • Acylation Reactions: The amino group can undergo acylation to form amides, which may enhance the compound's pharmacological properties.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, potentially increasing lipophilicity and altering solubility.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of corresponding amines.

These reactions are significant in synthetic organic chemistry for modifying the compound’s properties for specific applications.

Research indicates that [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid exhibits various biological activities. Its structural similarity to neurotransmitters suggests potential roles in neurological pathways. Preliminary studies indicate it may have:

  • Neuroprotective Effects: Potentially beneficial in conditions like neurodegenerative diseases.
  • Antidepressant Properties: Similar compounds have shown efficacy in mood regulation.
  • Modulation of Neurotransmitter Release: May influence the release of key neurotransmitters such as dopamine and serotonin.

Further investigations are necessary to elucidate the full spectrum of its biological activities.

Several methods can be employed for synthesizing [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid:

  • Starting from Pyrrolidine Derivatives:
    • Pyrrolidine can be reacted with appropriate aldehydes or ketones to introduce the methyl group at the 1-position.
    • Subsequent reaction with glycine or its derivatives can yield the target compound.
  • Using Amino Acid Precursors:
    • Amino acids may be modified through reductive amination processes involving pyrrolidine derivatives.
  • Chemical Modifications:
    • Existing amino acids can be chemically modified to incorporate the pyrrolidine structure, followed by standard peptide coupling techniques.

These methods emphasize the versatility of synthetic approaches available for producing this compound.

The applications of [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid span various fields:

  • Pharmaceutical Development: As a potential drug candidate for treating neurological disorders.
  • Research Tool: Useful in studying neurotransmitter dynamics due to its structural properties.
  • Biochemical Assays: Can serve as a substrate or inhibitor in enzyme assays related to amino acid metabolism.

Interaction studies of [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid focus on its binding affinity and efficacy concerning biological targets. These include:

  • Receptor Binding Studies: Evaluating how well it binds to specific neurotransmitter receptors (e.g., GABA, glutamate).
  • Enzyme Inhibition Assays: Investigating its role in inhibiting enzymes involved in amino acid metabolism or neurotransmitter synthesis.

Such studies are crucial for understanding its potential therapeutic effects and safety profile.

[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid shares structural similarities with several other compounds, which can be compared based on their chemical structures and biological activities:

Compound NameMolecular FormulaUnique Features
[Cyclopropyl-(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acidC11H20N2O2C_{11}H_{20}N_2O_2Contains a cyclopropyl group, potentially altering pharmacodynamics .
[Isopropyl-(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acidC11H22N2O2C_{11}H_{22}N_2O_2Features an isopropyl group, affecting lipophilicity and receptor interactions .
(1-Methyl-pyrrolidin-3-ylamino)-acetic acidC7H14N2O2C_{7}H_{14}N_{2}O_{2}Lacks the additional methyl group, resulting in differing biological activity .

The uniqueness of [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid lies in its specific structural configuration that may confer distinct pharmacological properties compared to these similar compounds. Further research is required to explore these differences fully.

XLogP3

-2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

172.121177757 g/mol

Monoisotopic Mass

172.121177757 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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